molecular formula C18H11ClN2O2 B5594485 3-(4-chlorophenyl)-2-(2-furyl)-4(3H)-quinazolinone CAS No. 63314-19-2

3-(4-chlorophenyl)-2-(2-furyl)-4(3H)-quinazolinone

Cat. No. B5594485
CAS RN: 63314-19-2
M. Wt: 322.7 g/mol
InChI Key: RYTJBZYFBRQWDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinazolinones, including 3-(4-chlorophenyl)-2-(2-furyl)-4(3H)-quinazolinone, are synthesized through various chemical reactions, often involving the condensation of N-acyl anthranilic acids with primary aromatic amines. A notable method includes using phosphorus trichloride in dry toluene to synthesize 2-methyl-3-aryl-7-chloro and 2-(2-furyl)-3-aryl-4-quinazolones, demonstrating the versatility and potential for modifications in the quinazolinone core structure (Seshavataram & Subba Rao, 1977).

Molecular Structure Analysis

The molecular structure of quinazolinones, including this specific compound, has been extensively studied. Techniques such as density functional theory (DFT) calculations provide insights into the structural properties, bond orders, and charge transfers. For instance, a structural and vibrational study of a closely related compound, 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one, highlights the planarity of the quinazoline unit and its electronic characteristics, which are critical for understanding the reactivity and interactions of these molecules (Castillo et al., 2012).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including lithiation, which allows for the introduction of different substituents into the molecule, significantly affecting its properties and potential applications. The lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, for example, enables the synthesis of a variety of 2-substituted derivatives, showcasing the compound's versatility (Smith et al., 1996).

Physical Properties Analysis

The physical properties of 3-(4-chlorophenyl)-2-(2-furyl)-4(3H)-quinazolinone and related compounds, such as solubility, melting points, and crystalline structure, are pivotal for their practical applications. The crystalline structure, as determined by X-ray diffraction, provides valuable information on the molecular geometry and potential intermolecular interactions, crucial for understanding the compound's behavior in different environments (Priya et al., 2011).

Chemical Properties Analysis

The chemical properties of quinazolinones, including reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. Studies on derivatives of 3-(4-chlorophenyl)-2-(2-furyl)-4(3H)-quinazolinone have shown a range of biological activities, emphasizing the importance of understanding these properties for potential pharmacological applications. For instance, the synthesis and cytotoxic evaluation of quinazolinone-1, 3, 4-oxadiazole conjugates highlight the compound's potential in medicinal chemistry (Hassanzadeh et al., 2019).

properties

IUPAC Name

3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2/c19-12-7-9-13(10-8-12)21-17(16-6-3-11-23-16)20-15-5-2-1-4-14(15)18(21)22/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTJBZYFBRQWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352311
Record name ST015614
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63314-19-2
Record name ST015614
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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